![molecular formula C18H20N2O4S B4222624 2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B4222624.png)
2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide
Overview
Description
2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a phenylsulfonyl group, an amino group, and a tetrahydro-2-furanylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the phenylsulfonyl group, and the attachment of the tetrahydro-2-furanylmethyl group. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of aniline derivatives with acyl chlorides or anhydrides under basic conditions.
Introduction of Phenylsulfonyl Group: This step often involves the reaction of the benzamide intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Tetrahydro-2-furanylmethyl Group: This can be accomplished through nucleophilic substitution reactions, where the benzamide intermediate reacts with tetrahydro-2-furanylmethyl halides under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide core can bind to receptors and other biomolecules, modulating their function. The tetrahydro-2-furanylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(tetrahydro-2-furanylmethyl)benzamide: This compound lacks the phenylsulfonyl group, which may result in different biological activities and chemical reactivity.
N-{2-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide: This compound has a similar phenylsulfonyl group but a different core structure, leading to variations in its properties and applications.
Uniqueness
2-benzenesulfonamido-N-(oxolan-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfonyl group enhances its potential as an enzyme inhibitor, while the tetrahydro-2-furanylmethyl group improves its solubility and bioavailability.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-13-14-7-6-12-24-14)16-10-4-5-11-17(16)20-25(22,23)15-8-2-1-3-9-15/h1-5,8-11,14,20H,6-7,12-13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQYJGQTIVPCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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